molecular formula C13H18N2O B7517119 N-(3-ethylphenyl)pyrrolidine-1-carboxamide

N-(3-ethylphenyl)pyrrolidine-1-carboxamide

Cat. No. B7517119
M. Wt: 218.29 g/mol
InChI Key: RYHYAYLHMIVYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)pyrrolidine-1-carboxamide, commonly known as etizolam, is a thienodiazepine derivative which is used for its anxiolytic, sedative, and hypnotic properties. It was first introduced in Japan in 1983 and is currently used in many countries as a prescription medication for anxiety disorders, panic attacks, and insomnia. The drug has gained popularity due to its effectiveness and relatively low risk of dependence and addiction compared to other benzodiazepines.

Mechanism of Action

Etizolam works by binding to the benzodiazepine receptor site on the GABA-A receptor, which increases the activity of the inhibitory neurotransmitter GABA. This results in a decrease in neuronal excitability, which produces the anxiolytic, sedative, and hypnotic effects of the drug.
Biochemical and Physiological Effects:
Etizolam has been shown to increase the levels of GABA in the brain, which results in a decrease in neuronal activity. This produces the anxiolytic, sedative, and hypnotic effects of the drug. In addition, etizolam has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

Etizolam has several advantages for laboratory experiments. It has a relatively low risk of dependence and addiction compared to other benzodiazepines, which makes it a safer option for long-term studies. It also has a rapid onset of action and a short half-life, which allows for precise dosing and monitoring of its effects. However, etizolam has limitations for laboratory experiments, as it can produce tolerance and dependence with chronic use, which may affect the reliability of long-term studies.

Future Directions

There are several future directions for the study of etizolam. One area of research is the development of new thienodiazepine derivatives with improved pharmacological properties. Another area of research is the investigation of the long-term effects of etizolam on the brain and behavior, including the potential for tolerance, dependence, and withdrawal. Additionally, the use of etizolam for the treatment of other psychiatric disorders, such as depression and post-traumatic stress disorder, warrants further investigation.

Synthesis Methods

The synthesis of etizolam involves the reaction of 2-(2-chloroethyl)benzoic acid with 2-aminothiophenol to form 2-(2-chloroethyl)thieno[3,2-c]pyridine-5(4H)-one. This intermediate is then reacted with ethyl magnesium bromide to form the corresponding magnesium salt, which is then reacted with 3-ethylbenzoyl chloride to form etizolam.

Scientific Research Applications

Etizolam has been extensively studied for its anxiolytic and sedative effects. It has been found to be effective in treating anxiety disorders, panic attacks, and insomnia. The drug has also been studied for its muscle relaxant and anticonvulsant properties. In addition, etizolam has been shown to be effective in treating alcohol withdrawal symptoms.

properties

IUPAC Name

N-(3-ethylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-11-6-5-7-12(10-11)14-13(16)15-8-3-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHYAYLHMIVYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)pyrrolidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.